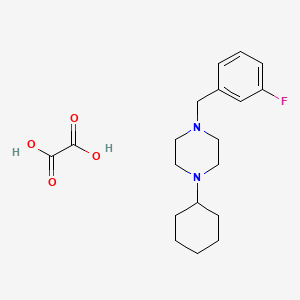
1-(2,4-dimethylphenyl)-5-methyl-N-propyl-1H-1,2,3-triazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,4-dimethylphenyl)-5-methyl-N-propyl-1H-1,2,3-triazole-4-carboxamide, also known as DPTC, is a chemical compound that has been studied for its potential use in scientific research. This compound belongs to the class of triazole derivatives, which have been found to possess a wide range of biological activities.
作用机制
The mechanism of action of 1-(2,4-dimethylphenyl)-5-methyl-N-propyl-1H-1,2,3-triazole-4-carboxamide is not fully understood, but it is believed to involve the coordination of the triazole nitrogen atoms with metal ions. This coordination can lead to changes in the electronic properties of the compound, which can affect its biological activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(2,4-dimethylphenyl)-5-methyl-N-propyl-1H-1,2,3-triazole-4-carboxamide have not been extensively studied. However, it has been found to possess antioxidant activity and has been shown to protect cells from oxidative stress. 1-(2,4-dimethylphenyl)-5-methyl-N-propyl-1H-1,2,3-triazole-4-carboxamide has also been found to inhibit the growth of cancer cells in vitro, although further studies are needed to explore its potential as an anticancer agent.
实验室实验的优点和局限性
One advantage of using 1-(2,4-dimethylphenyl)-5-methyl-N-propyl-1H-1,2,3-triazole-4-carboxamide in lab experiments is its stability and solubility in water and organic solvents. It also forms stable complexes with metal ions, which can be useful for various applications. However, one limitation is that its biological activity and mechanism of action are not fully understood, which can make it difficult to interpret experimental results.
未来方向
There are several future directions for research on 1-(2,4-dimethylphenyl)-5-methyl-N-propyl-1H-1,2,3-triazole-4-carboxamide. One area of interest is its potential use as an anticancer agent, as preliminary studies have shown promising results. Another area of interest is its potential use as a fluorescent probe for detecting hydrogen peroxide in biological systems. Further studies are also needed to explore its potential as a ligand for other metal ions and its biological activity in vivo.
Conclusion:
In conclusion, 1-(2,4-dimethylphenyl)-5-methyl-N-propyl-1H-1,2,3-triazole-4-carboxamide is a chemical compound that has been studied for its potential use in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. While further studies are needed to fully understand its biological activity and potential applications, 1-(2,4-dimethylphenyl)-5-methyl-N-propyl-1H-1,2,3-triazole-4-carboxamide has shown promising results in various areas of research.
合成方法
The synthesis of 1-(2,4-dimethylphenyl)-5-methyl-N-propyl-1H-1,2,3-triazole-4-carboxamide involves the reaction of 2,4-dimethylphenyl hydrazine with ethyl acetoacetate to form the intermediate, which is then reacted with propylamine and triethylamine to obtain the final product. The yield of 1-(2,4-dimethylphenyl)-5-methyl-N-propyl-1H-1,2,3-triazole-4-carboxamide can be improved by using a solvent mixture of ethanol and water and by optimizing the reaction conditions.
科学研究应用
1-(2,4-dimethylphenyl)-5-methyl-N-propyl-1H-1,2,3-triazole-4-carboxamide has been studied for its potential use as a ligand for metal ions, such as copper and zinc. It has been found to form stable complexes with these metal ions, which can be used for various applications such as catalysis, sensing, and imaging. 1-(2,4-dimethylphenyl)-5-methyl-N-propyl-1H-1,2,3-triazole-4-carboxamide has also been studied for its potential use as a fluorescent probe for detecting hydrogen peroxide in biological systems.
属性
IUPAC Name |
1-(2,4-dimethylphenyl)-5-methyl-N-propyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O/c1-5-8-16-15(20)14-12(4)19(18-17-14)13-7-6-10(2)9-11(13)3/h6-7,9H,5,8H2,1-4H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYGXABNNQWEGBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=C(N(N=N1)C2=C(C=C(C=C2)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-dimethylphenyl)-5-methyl-N-propyltriazole-4-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-allyl-1-[3-(3-chlorophenoxy)propoxy]-2-methoxybenzene](/img/structure/B4889691.png)
![N-{[5-ethyl-1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}glycine](/img/structure/B4889700.png)
![isopropyl 2-{[3-(2-chlorophenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B4889702.png)
![N-(2-methoxyethyl)-3-{1-[4-(trifluoromethoxy)benzyl]-4-piperidinyl}propanamide](/img/structure/B4889711.png)
![N-(3-methylphenyl)-3-[1-(tetrahydro-2H-pyran-4-ylcarbonyl)-4-piperidinyl]propanamide](/img/structure/B4889716.png)
![N-[1-(3,4-dichlorophenyl)ethyl]benzamide](/img/structure/B4889723.png)
![N,N,6-trimethyl-2-[(4-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4889728.png)
![5-{2-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4889729.png)
![9-[4-(allyloxy)-3-iodo-5-methoxyphenyl]-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B4889735.png)
![N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N~1~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4889738.png)
![2-bromo-6-methoxy-4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl benzoate](/img/structure/B4889740.png)
![1-[4-(2,6-diisopropylphenoxy)butyl]-1H-imidazole](/img/structure/B4889761.png)